4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol
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Overview
Description
“4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C15H16BrNO2 and a molecular weight of 322.2 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C15H16BrNO2 . This indicates that the molecule contains 15 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 322.2 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not provided in the search results .Scientific Research Applications
Photodynamic Therapy for Cancer
The study by Pişkin, Canpolat, and Öztürk (2020) introduces a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, which exhibits high singlet oxygen quantum yield. This compound's photophysical and photochemical properties make it a promising Type II photosensitizer for cancer treatment in photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activities
A series of studies on bromophenols derived from the red alga Rhodomela confervoides demonstrated their significant antioxidant activities. Li et al. (2011) isolated 19 naturally occurring bromophenols, including six new structures, and evaluated their radical scavenging activity against DPPH and ABTS radicals. Most compounds exhibited potent activities, suggesting the alga as an excellent source of natural antioxidants (Li, Li, Gloer, & Wang, 2011).
Synthesis and Biological Evaluation
Balaydın et al. (2012) synthesized a series of bromophenol derivatives, including natural products like vidalol B, and evaluated their inhibitory activities against human carbonic anhydrase isozymes. Some compounds showed promising inhibitory activities, suggesting potential for developing novel inhibitors for treating various diseases, including glaucoma and epilepsy (Balaydın, Şentürk, Göksu, & Menzek, 2012).
Synthesis of Oligoribonucleotides
Takaku and Kamaike (1982) introduced the 4-methoxybenzyl group as a new protecting group for the 2′-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides via the phosphotriester approach. This method highlights the utility of bromophenol derivatives in nucleotide chemistry, allowing for precise control over the synthesis of RNA strands (Takaku & Kamaike, 1982).
Mechanism of Action
Mode of Action
It’s known that brominated compounds often interact with their targets through halogen bonding, where the bromine atom forms a weak bond with a lewis base (like oxygen, nitrogen, or sulfur atoms) in the target molecule .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of various organic compounds
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-[[(2-methoxyphenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-19-15-5-3-2-4-11(15)9-17-10-12-8-13(16)6-7-14(12)18/h2-8,17-18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQYHJLKEZLGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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